molecular formula C20H22FN3O B4864214 N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B4864214
M. Wt: 339.4 g/mol
InChI Key: SZARIIBBULOYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a Friedel-Crafts acylation to introduce the carboxamide group at the 5-position.

    Introduction of the Piperazine Ring: The intermediate is then reacted with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by:

  • Using continuous flow reactors to improve reaction efficiency and yield.
  • Employing catalytic methods to reduce reaction times and energy consumption.
  • Implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indanone derivatives.

    Reduction: Conversion to N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazine.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide involves:

    Molecular Targets: Binding to specific receptors in the central nervous system, such as serotonin or dopamine receptors.

    Pathways Involved: Modulation of neurotransmitter release and reuptake, leading to altered neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-4-(2-chlorophenyl)-1-piperazinecarboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-4-(2-bromophenyl)-1-piperazinecarboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This fluorine substitution often enhances the compound’s binding affinity and selectivity for its target receptors compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c21-18-6-1-2-7-19(18)23-10-12-24(13-11-23)20(25)22-17-9-8-15-4-3-5-16(15)14-17/h1-2,6-9,14H,3-5,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZARIIBBULOYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.